2-Fluoro-3-methoxy-5-methylphenylboronic acid
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Overview
Description
2-Fluoro-3-methoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, methoxy, and methyl groups. This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the arylboronic acid with the aryl halide.
Oxidation: The major product is the corresponding phenol.
Scientific Research Applications
2-Fluoro-3-methoxy-5-methylphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: It is used in the development of boron-containing drugs, which have unique properties and mechanisms of action.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the phenyl ring .
Comparison with Similar Compounds
2-Fluoro-3-methoxy-5-methylphenylboronic acid can be compared with other similar compounds, such as:
2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
3-Methoxyphenylboronic acid: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.
5-Methyl-2-fluorophenylboronic acid: Similar but lacks the methoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(2-fluoro-3-methoxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXTXRTWSHJYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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